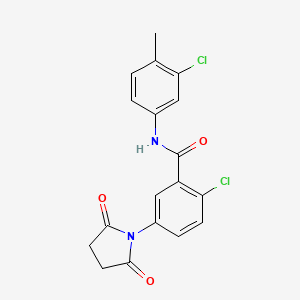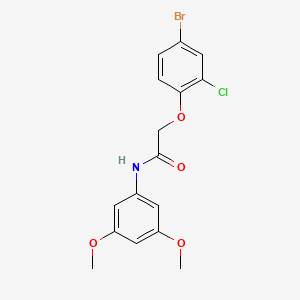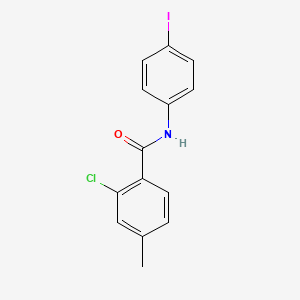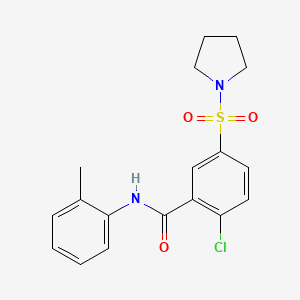![molecular formula C24H22N2O4 B3676378 5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B3676378.png)
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol
Descripción general
Descripción
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and an imidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl groups. The key steps include:
Formation of the Imidazole Core: This can be achieved through the condensation of glyoxal, ammonium acetate, and aniline derivatives under acidic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism by which 5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol exerts its effects involves its interaction with cellular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to the modulation of signaling pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4,5-bis(4-methoxyphenyl)-1H-imidazole: Lacks the additional methoxyphenol group, making it less versatile in chemical reactions.
2-methoxyphenol: Simpler structure with only one aromatic ring and a methoxy group, used primarily as a precursor in organic synthesis.
4,5-bis(4-methoxyphenyl)-2-phenylimidazole: Similar structure but with a phenyl group instead of a methoxyphenol, affecting its chemical reactivity and applications.
Uniqueness
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol is unique due to its combination of an imidazole core with multiple methoxyphenyl groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Propiedades
IUPAC Name |
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-28-18-9-4-15(5-10-18)22-23(16-6-11-19(29-2)12-7-16)26-24(25-22)17-8-13-21(30-3)20(27)14-17/h4-14,27H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHUEAFNBDZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676302.png)


![N-[4-(benzyloxy)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B3676341.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B3676348.png)

![4-cyano-2-fluoro-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B3676360.png)
![(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3676361.png)
![N-[(1E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B3676368.png)
![METHYL 2-{[3-(4-METHYLPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B3676372.png)

![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B3676393.png)
![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide](/img/structure/B3676401.png)
